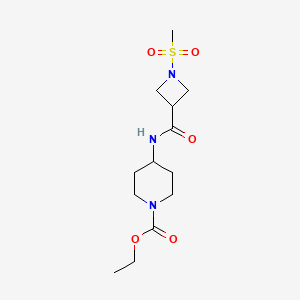

Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate

Description

Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate is a piperidine derivative featuring an ethyl carboxylate group at position 1 and a methylsulfonyl-substituted azetidine carboxamido moiety at position 4. Its molecular formula is C₁₃H₂₃N₃O₅S (molecular weight: ~333.41 g/mol). Key structural attributes include:

- A piperidine ring with a carboxamido linker at position 4, connecting to an azetidine (4-membered nitrogen heterocycle).

- An ethyl carboxylate (-COOEt) group at the piperidine’s position 1, influencing solubility and reactivity.

Properties

IUPAC Name |

ethyl 4-[(1-methylsulfonylazetidine-3-carbonyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O5S/c1-3-21-13(18)15-6-4-11(5-7-15)14-12(17)10-8-16(9-10)22(2,19)20/h10-11H,3-9H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQYMIARQHULID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2CN(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate typically involves multiple steps. One common method involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst like DABCO and a solvent such as 1,4-dioxane . This reaction forms the azetidine ring, which is then further functionalized to introduce the piperidine ring and the methylsulfonyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The azetidine ring can be reduced under specific conditions to form different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the azetidine ring could yield various amine derivatives.

Scientific Research Applications

Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The piperidine and azetidine rings may play a role in binding to these targets, while the methylsulfonyl group could be involved in specific chemical interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

- Sulfonamide vs. Sulfonate Esters : The target compound’s -SO₂CH₃ group (sulfonamide) is more chemically stable and hydrogen-bond-capable than sulfonate esters (e.g., -SO₃CH₃ in ’s compound), which are prone to hydrolysis.

- Azetidine vs. Larger Heterocycles : The 4-membered azetidine in the target compound imposes conformational rigidity compared to 6-membered piperidines or tetrahydropyridines in other analogs.

- Carboxamido Linkers : The carboxamido group in the target compound facilitates interactions with biological targets (e.g., enzymes), similar to ’s acetyl-piperidine derivative.

Physicochemical Properties

Biological Activity

Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate, often referred to as MSAP, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: Ethyl 4-[(1-methylsulfonylazetidine-3-carbonyl)amino]piperidine-1-carboxylate

Molecular Formula: C13H23N3O5S

Molecular Weight: 317.39 g/mol

The compound features a unique combination of azetidine and piperidine rings along with a methylsulfonyl group, contributing to its distinct biological properties.

The precise mechanism of action of MSAP is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The structural features of the piperidine and azetidine rings may facilitate binding to these targets, while the methylsulfonyl group could enhance specific chemical interactions, potentially influencing enzyme activity or receptor modulation.

Pharmacological Effects

Research indicates that MSAP exhibits several promising pharmacological effects:

- Enzyme Inhibition: MSAP has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic applications targeting metabolic pathways.

- Anticancer Activity: Preliminary studies suggest that compounds with similar structures may possess anticancer properties by interfering with cell signaling pathways involved in tumor growth .

- Neuroprotective Effects: The compound's ability to modulate neurotransmitter systems may offer neuroprotective benefits, particularly in conditions like neurodegenerative diseases .

In Vitro Studies

Several studies have investigated the biological activity of MSAP through in vitro assays:

- Cytotoxicity Assays: MSAP was tested against various cancer cell lines (e.g., HeLa, MCF-7) showing IC50 values indicating significant cytotoxic effects at micromolar concentrations.

- Enzyme Activity Assays: The compound demonstrated inhibition of specific kinases involved in cancer progression, suggesting a potential role as a therapeutic agent in oncology.

Animal Studies

In vivo studies have provided insights into the pharmacokinetics and therapeutic efficacy of MSAP:

- Tumor Models: In animal models of cancer, MSAP administration resulted in reduced tumor growth compared to control groups, indicating its potential as an anticancer agent.

- Behavioral Studies: Tests on rodents have shown that MSAP can influence behavior related to anxiety and depression, supporting its neuropharmacological potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Remarks |

|---|---|---|---|

| MSAP | MSAP Structure | Enzyme inhibition, anticancer | Unique azetidine-piperidine combination |

| Piperidine Derivative | Varies | Neurotransmitter modulation | Commonly used in CNS disorders |

| Sulfone Derivative | Varies | Anticancer activity | Similar methylsulfonyl group |

Q & A

Q. What are the critical steps in synthesizing Ethyl 4-(1-(methylsulfonyl)azetidine-3-carboxamido)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions:

- Azetidine and piperidine coupling : The azetidine-3-carboxamide group is introduced via nucleophilic substitution or amide bond formation under basic conditions (e.g., pH 10–11 maintained with Na₂CO₃) .

- Sulfonylation : Methylsulfonyl groups are added using methylsulfonyl chloride or analogous reagents in polar aprotic solvents (e.g., DMF) .

- Esterification : Ethyl ester formation is achieved via acid-catalyzed reactions with ethanol . Key parameters include solvent choice (e.g., dichloromethane for solubility), temperature control (room temperature to 75°C), and catalysts (e.g., Lewis acids) .

Q. How is purity and structural integrity confirmed during synthesis?

- Chromatography : Thin-layer chromatography (TLC) with n-hexane/EtOAc mobile phases monitors reaction progress . High-performance liquid chromatography (HPLC) ensures purity (>95%) .

- Spectroscopy : IR confirms functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹), while ¹H/¹³C-NMR resolves piperidine/azetidine ring protons and methylsulfonyl substituents .

- Elemental analysis : Validates stoichiometric composition .

Q. What functional groups influence the compound’s reactivity?

- Piperidine and azetidine rings : Participate in hydrogen bonding and steric interactions .

- Methylsulfonyl group : Enhances electrophilicity and metabolic stability .

- Ethyl ester : Modifies solubility and serves as a prodrug moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonylation yields?

- Solvent selection : DMF or THF improves sulfonyl chloride reactivity .

- Temperature : Controlled heating (40–60°C) accelerates sulfonylation without side reactions .

- Catalysts : Triethylamine or DMAP neutralizes HCl byproducts, driving reactions to completion .

- Workup : Precipitation in cold ethanol removes unreacted reagents .

Q. How to resolve contradictions in NMR data for piperidine-azetidine derivatives?

- Dynamic effects : Piperidine chair conformers cause splitting in ¹H-NMR; variable-temperature NMR (VT-NMR) clarifies exchange broadening .

- Overlapping signals : 2D NMR (COSY, HSQC) distinguishes adjacent protons and quaternary carbons .

- Stereochemistry : NOESY correlations confirm axial/equatorial substituent orientations .

Q. What strategies are used to design analogs with enhanced biological activity?

- Structure-activity relationship (SAR) :

- Quinoline/sulfonyl modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to boost target binding .

- Ester hydrolysis : Replace ethyl with tert-butyl esters to alter pharmacokinetics .

Q. How to evaluate the compound’s mechanism of action in biological systems?

- Target identification : Use pull-down assays with biotinylated analogs or SPR for binding kinetics .

- Pathway analysis : RNA-seq or proteomics after treatment reveals downstream effects (e.g., apoptosis markers) .

- In vivo models : Murine xenografts quantify tumor suppression and bioavailability .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.